molecular formula C19H15ClN4O2 B2366016 (E)-3-(2-chlorophenyl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1251711-85-9

(E)-3-(2-chlorophenyl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2366016
CAS No.: 1251711-85-9
M. Wt: 366.81
InChI Key: TXKQNGARNSLXSH-AATRIKPKSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H15ClN4O2 and its molecular weight is 366.81. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

(E)-3-(2-chlorophenyl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one and related compounds have been explored for their potential in antimicrobial applications. Studies indicate significant antimicrobial activity, particularly against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014). The synthesized compounds have been characterized and screened for antibacterial and antifungal properties, exhibiting noteworthy correlations in antimicrobial efficacy (Dodiya, Shihory, & Desai, 2012).

Applications in Anticancer Research

Compounds with a similar structure have shown potential in anticancer research. One study highlights the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, which showed significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). This suggests potential application in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021). Additionally, the synthesis of polysubstituted pyrazole derivatives from similar compounds demonstrated cytotoxicity against the MCF-7 cell line, indicating potential as anticancer agents (Khalifa et al., 2020).

Novelty in Synthesis and Characterization

The synthesis of such compounds often involves novel methodologies. For instance, a microwave-assisted synthesis approach was used for creating derivatives with anti-inflammatory and antibacterial properties, showing promise for efficient and environmentally friendly synthesis methods (Ravula et al., 2016).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c20-16-4-2-1-3-13(16)5-6-17(25)24-11-15(12-24)19-22-18(23-26-19)14-7-9-21-10-8-14/h1-10,15H,11-12H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKQNGARNSLXSH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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